molecular formula C7H6BrNO2 B3148349 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 643067-83-8

8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B3148349
CAS RN: 643067-83-8
M. Wt: 216.03 g/mol
InChI Key: NGHQXFDMTGXJAQ-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, including compounds like 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, play a crucial role in various scientific fields due to their unique chemical properties and applications. These compounds are involved in the synthesis of complex molecules, serving as key intermediates in organic synthesis. The regioselectivity in bromination of pyridine derivatives is of particular interest, as it provides insight into the inductive effects of nitrogen in the ring, affecting the bromination outcome in unsymmetrical dimethylpyridines (Rajesh Thapa, Jordan D Brown, T. Balestri, R. Taylor, 2014).

Environmental and Biological Activities

The study of pyridine derivatives extends into environmental science, where their transformation products, including brominated and mixed chloro/bromo derivatives, are investigated for their potential toxicity and environmental impact. Research into polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) has highlighted concerns regarding their similarity in toxicity profiles to their chlorinated counterparts, suggesting a need for further research and monitoring of these compounds (L. Birnbaum, D. Staskal, J. Diliberto, 2003).

Catalysis and Synthetic Applications

In the field of catalysis, the synthesis of pyrano[2,3-d]pyrimidines showcases the utility of pyridine derivatives in medicinal chemistry and pharmaceutical industries. These compounds serve as key precursors for developing bioactive molecules, demonstrating the versatility of pyridine derivatives in drug development and synthesis (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Therapeutic and Analytical Chemistry

The medicinal importance of pyridine derivatives is underscored by their wide range of biological activities, including antifungal, antibacterial, and anticancer effects. These compounds also find applications in analytical chemistry as chemosensors, demonstrating their versatility and potential in various scientific domains (Gasem Mohammad Abu-Taweel, M. Ibrahim, Sikandar Khan, H. M. Al-Saidi, Meshal Alshamrani, F. Alhumaydhi, Salman S. Alharthi, 2022).

properties

IUPAC Name

8-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHQXFDMTGXJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738864
Record name 8-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

CAS RN

643067-83-8
Record name 8-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (prepared by the method of H. Neunhoffer et al, Chem., Ber., 1990, 123 (12), 2453) (1.37 g, 10 mmol) in tetrahydrofuran (20 ml) under argon at −78° C. was treated over 15 minutes with a solution of n-butyl lithium (20 mmol) in tetrahydrofuran (8 ml). After 30 minutes a solution of 1,2-dibromo-1,1,2,2-tetrafluoro-ethane (2.6 g, 10 mmol) in tetrahydrofuran (10 ml) was added dropwise over 5 minutes. After a further 30 minutes the cooling bath was removed and saturated aqueous ammonium chloride (20 ml) and ether (20 ml) were added. The mixture was allowed to warm to room temperature then partitioned between ether/water. The organic extract was washed with half-saturated brine, dried and evaporated. The residue was chromatographed on silica eluting with a 0-30% gradient of ethyl acetate in dichloromethane affording a yellow solid (1.1 g, 51%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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